molecular formula C8H7ClN2O2 B2675451 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride CAS No. 1864063-95-5

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2675451
CAS No.: 1864063-95-5
M. Wt: 198.61
InChI Key: WTLFJJULVHCBON-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrrole and pyridine ring system. The hydrochloride salt form enhances its solubility, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The final product is often purified through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can form complexes with proteins such as bovine serum albumin through electrostatic interactions and hydrogen bonding . These interactions can alter the protein’s conformation and function, leading to various biological effects. Additionally, the compound’s ability to inhibit bacterial DNA gyrase suggests its potential as an antibacterial agent .

Comparison with Similar Compounds

Uniqueness: 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLFJJULVHCBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864063-95-5
Record name 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride
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